Diantimony tetrasulphide

Description

Diantimony tetrasulphide (Sb₂S₄) is an antimony sulphide compound with a debated structural identity. Historically, antimony sulphides have been categorized into trisulphide (Sb₂S₃), tetrasulphide (Sb₂S₄), and pentasulphide (Sb₂S₅). However, Sb₂S₄'s existence as a distinct compound remains uncertain due to challenges in isolating pure samples. Early studies suggested that Sb₂S₄ might form as a metastable intermediate or a solid solution of antimony and Sb₂S₃ under specific conditions . Unlike Sb₂S₃, which is well-characterized and widely used in pyrotechnics and semiconductor applications, Sb₂S₄ lacks definitive crystallographic data, raising questions about its stoichiometric stability .

Properties

IUPAC Name |

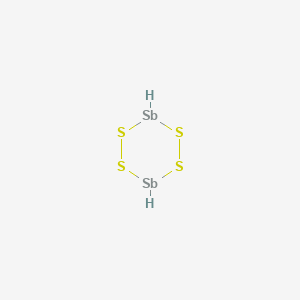

1,2,4,5,3,6-tetrathiadistibinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S2.2Sb.2H/c2*1-2;;;;/q2*-2;2*+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQBWORWBDYGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1S[SbH]SS[SbH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S4Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12359-48-7 | |

| Record name | Antimony sulfide (Sb2S4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012359487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diantimony tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diantimony tetrasulphide can be synthesized through several methods. One common method involves the direct combination of antimony and sulfur at high temperatures. The reaction is as follows: [ 2 \text{Sb} + 4 \text{S} \rightarrow \text{Sb}_2\text{S}_4 ] This reaction typically occurs at temperatures ranging from 500 to 900°C .

Another method involves the precipitation of diantimony tetrasulphide from an acidified solution of antimony (III) compounds using hydrogen sulfide gas. The reaction is: [ 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} \rightarrow \text{Sb}_2\text{S}_4 + 6 \text{HCl} ]

Industrial Production Methods: In industrial settings, diantimony tetrasulphide is often produced through the sulfuration-volatilization process. This involves treating electrodeposited antimony with sulfur at elevated temperatures, causing the antimony to volatilize in the form of diantimony tetrasulphide .

Chemical Reactions Analysis

Types of Reactions: Diantimony tetrasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: Diantimony tetrasulphide can be oxidized to form antimony oxides. For example: [ \text{Sb}_2\text{S}_4 + 6 \text{O}_2 \rightarrow 2 \text{Sb}_2\text{O}_3 + 4 \text{SO}_2 ]

-

Reduction: It can be reduced by metals such as iron to produce elemental antimony: [ \text{Sb}_2\text{S}_4 + 3 \text{Fe} \rightarrow 2 \text{Sb} + 3 \text{FeS} ]

-

Substitution: Diantimony tetrasulphide reacts with halogens to form antimony halides: [ \text{Sb}_2\text{S}_4 + 6 \text{Cl}_2 \rightarrow 2 \text{SbCl}_3 + 3 \text{S}_2\text{Cl}_2 ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen sulfide, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures .

Major Products: The major products formed from these reactions include antimony oxides, elemental antimony, and antimony halides.

Scientific Research Applications

Diantimony tetrasulphide has a wide range of applications in scientific research:

Medicine: It has been investigated for its potential use in treating certain diseases, such as leishmaniasis.

Industry: The compound is used in the production of flame retardants, pigments, and semiconductors.

Mechanism of Action

Diantimony tetrasulphide can be compared with other antimony sulfides, such as antimony trisulfide (Sb2S3) and antimony pentasulfide (Sb2S5).

Antimony Trisulfide (Sb2S3): This compound is commonly found in nature as the mineral stibnite. It is used in the production of safety matches, military ammunition, and fireworks.

Antimony Pentasulfide (Sb2S5): This compound has a higher sulfur content and is used in the production of pigments and as a reagent in chemical synthesis.

Uniqueness: Diantimony tetrasulphide is unique due to its specific stoichiometry and properties, which make it suitable for specialized applications in various fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimony Trisulphide (Sb₂S₃)

- Structure and Stability : Sb₂S₃ crystallizes in orthorhombic or amorphous forms, with a well-defined stoichiometry. It is thermally stable up to 550°C.

- Applications : Used in matches, fireworks, and as a precursor for antimony-based semiconductors.

- Synthesis : Prepared by direct combination of antimony and sulphur or via precipitation from acidic solutions .

Antimony Pentasulphide (Sb₂S₅)

- Structure and Stability : Sb₂S₅ is poorly characterized, often contaminated with excess sulphur. Its synthesis typically yields mixtures rather than pure compounds.

- Applications: Limited due to purity issues; explored briefly in vulcanization processes.

- Synthesis : Reacting Sb₂S₃ with sulphur at elevated temperatures, though yields are inconsistent .

Other Tetrasulphide-Containing Compounds

While Sb₂S₄ remains elusive, tetrasulphide bonds (S₄) in other compounds demonstrate unique functionalities:

- Bis-(triethoxy silylpropyl) Tetrasulphide (TESPT): A silane coupling agent with a tetrasulphide bridge (-S₄-) that enhances rubber vulcanization by cross-linking silica nanoparticles and polymer matrices .

- Tetrasulphide-Bridged Mesoporous Organosilica Nanoparticles (MONs): These materials deplete intracellular glutathione (GSH), improving plasmid DNA transfection efficiency in dendritic cells. The S₄ bonds enable redox-responsive behaviour, enhancing therapeutic delivery .

Comparative Data Table

Research Findings and Challenges

- Sb₂S₄ Synthesis: No conclusive evidence supports Sb₂S₄ as a pure compound. Early reports likely observed mixtures of Sb₂S₃ and antimony metal .

- Functional Analogues : Compounds like TESPT and MONs highlight the versatility of tetrasulphide bonds in materials science, though their mechanisms (e.g., redox activity, cross-linking) differ fundamentally from antimony sulphides .

- Analytical Limitations : Advanced techniques like X-ray crystallography (as referenced in ’s supplementary data) are critical for resolving ambiguities in sulphide stoichiometry .

Q & A

Basic: What are the established synthesis methods for Diantimony tetrasulphide, and how can researchers validate purity?

Methodological Answer:

Diantimony tetrasulphide is typically synthesized via direct combination of antimony and sulfur in stoichiometric ratios under inert conditions. For validation:

- X-ray Diffraction (XRD): Compare crystallographic data with reference patterns (e.g., ICDD PDF-4+ database) to confirm phase purity .

- Thermogravimetric Analysis (TGA): Monitor mass changes to ensure no residual sulfur or antimony oxides remain .

- Elemental Analysis: Use energy-dispersive X-ray spectroscopy (EDS) to verify Sb:S ratios.

Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of Sb₂S₄?

Methodological Answer:

- Raman Spectroscopy: Identifies vibrational modes of Sb-S bonds, distinguishing between polymorphs (e.g., amorphous vs. crystalline phases) .

- X-ray Photoelectron Spectroscopy (XPS): Determines oxidation states of Sb and S, critical for assessing redox behavior .

- UV-Vis-NIR Spectroscopy: Measures bandgap energy for applications in optoelectronics. Cross-validate results with computational models (DFT) if available.

Advanced: How should researchers design experiments to investigate the thermodynamic stability of Sb₂S₄ under varying environmental conditions?

Methodological Answer:

- Controlled Atmosphere Studies: Use a glovebox or vacuum chamber to test stability under O₂, H₂O, or elevated temperatures. Monitor degradation via in-situ XRD .

- Accelerated Aging Tests: Expose samples to extreme conditions (e.g., 85°C/85% humidity) and track phase changes using TGA-DSC .

- Hypothesis-Driven Framework: Formulate testable hypotheses (e.g., "Sb₂S₄ degrades via hydrolysis above 60°C") and define success criteria for stability .

Advanced: How can contradictory data on Sb₂S₄’s electrical conductivity be resolved in interdisciplinary studies?

Methodological Answer:

- Source Analysis: Compare synthesis protocols (e.g., annealing temperature, sulfur excess) across studies to identify variables affecting conductivity .

- Cross-Technique Validation: Combine Hall effect measurements, impedance spectroscopy, and DFT calculations to isolate intrinsic vs. extrinsic conduction mechanisms .

- Statistical Meta-Analysis: Use tools like R or Python to aggregate published data, assess outliers, and calculate weighted averages .

Advanced: What strategies improve reproducibility when replicating Sb₂S₄ synthesis protocols from literature?

Methodological Answer:

- Detailed Replication Framework: Document all parameters (e.g., heating rates, precursor purity) and use standardized reporting templates .

- Collaborative Verification: Share samples with independent labs for characterization (e.g., XRD, EDS) to confirm reproducibility .

- Error Propagation Analysis: Quantify uncertainties in stoichiometry and annealing conditions using Monte Carlo simulations .

Advanced: How can researchers address inconsistencies in reported bandgap values for Sb₂S₄?

Methodological Answer:

- Standardized Measurement Protocols: Adopt ASTM guidelines for UV-Vis spectroscopy (e.g., sample thickness, light source calibration) .

- Defect Analysis: Use photoluminescence spectroscopy to identify mid-gap states that may skew optical bandgap measurements .

- Inter-Lab Comparisons: Participate in round-robin testing to harmonize instrumentation and data interpretation .

Advanced: What methodological considerations are critical when studying Sb₂S₄’s reactivity in novel catalytic applications?

Methodological Answer:

- In-situ Characterization: Deploy operando techniques (e.g., FTIR, mass spectrometry) to monitor surface reactions in real time .

- Control Experiments: Compare catalytic activity against baseline materials (e.g., Sb₂S₃, MoS₂) to isolate Sb₂S₄-specific effects .

- Kinetic Modeling: Use Arrhenius plots to derive activation energies and propose reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.